N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide
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Overview
Description
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 2,4-dihydroxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: It is explored for its use in the development of new materials with unique optical and electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Pyrimidine-ureas with N-4-fluorophenyl and N’-substituted phenyl moieties
Uniqueness
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dihydroxybenzohydrazide is unique due to its specific structural features, such as the presence of both fluorophenyl and pyrazole groups. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
881402-99-9 |
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Molecular Formula |
C23H17FN4O3 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C23H17FN4O3/c24-17-8-6-15(7-9-17)22-16(14-28(27-22)18-4-2-1-3-5-18)13-25-26-23(31)20-11-10-19(29)12-21(20)30/h1-14,29-30H,(H,26,31)/b25-13+ |
InChI Key |
RYONLCDMDWPJPD-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C4=C(C=C(C=C4)O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
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